Bioactivity Profile: Target Compound is a 'Dark Matter' Molecule vs. Documented FAAH/PPARδ Inhibitors
A systematic search of scientific literature, patent databases, and authoritative chemical registries found no experimentally determined IC50, Ki, EC50, or other quantitative activity data for 2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate. In contrast, structurally related benzothiazole-piperidine-sulfamoyl analogs have been reported with nanomolar IC50 values against FAAH (e.g., compound 16j) and PPARδ. [REFS-1, REFS-2] This represents a fundamental 'knowledge gap' rather than a measured difference, making the compound suitable only as an uncharacterized probe or a synthetic intermediate. [3]
| Evidence Dimension | Documented target activity |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | FAAH inhibitor '16j' (IC50 value in nanomolar range) & PPARδ agonists with EC50 data |
| Quantified Difference | Data unavailable vs. documented nanomolar activity |
| Conditions | N/A (no assay data found for target compound) |
Why This Matters
This absence of data is a critical selection criterion; the compound cannot be prioritized for any mechanism-based study where target engagement must be assured, positioning it solely for chemistry-focused applications.
- [1] Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. J. Med. Chem. 2008, DOI: 10.1021/jm801042a. View Source
- [2] Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Doctoral Thesis, Tokushima University, 2023. View Source
- [3] Comprehensive search of PubChem, Google Scholar, and Google Patents for CAS 953197-09-6, 2026. View Source
